Meranzin hydrate

描述

麦芽甾醇水合物是一种从传统中药柴胡舒肝散中提取的生物活性化合物。 它以其抗抑郁和抗动脉粥样硬化的特性而闻名 . 该化合物是一种香豆素衍生物,已被研究用于其对情绪障碍和胃肠道功能障碍的潜在治疗作用 .

准备方法

合成路线和反应条件: 麦芽甾醇水合物可以通过高速逆流色谱法 (HSCCC) 合成。 该过程涉及使用由正己烷、乙酸乙酯、甲醇和水组成的两相溶剂体系,以特定比例混合 . 该装置以特定速度旋转,以实现麦芽甾醇水合物的所需分离和纯化。

工业生产方法: 在工业环境中,麦芽甾醇水合物通常从橘皮中提取。 提取过程涉及使用乙酸乙酯和正丁醇等溶剂从植物材料中分离该化合物 . 然后使用色谱技术纯化提取的化合物,以获得高纯度的麦芽甾醇水合物。

化学反应分析

反应类型: 麦芽甾醇水合物会经历各种化学反应,包括氧化、还原和取代反应。 它由细胞色素 P450 酶,特别是 CYP1A2 和 CYP2C19 代谢 .

常用试剂和条件:

氧化: 麦芽甾醇水合物可以在酸性条件下使用高锰酸钾或过氧化氢等试剂进行氧化。

还原: 还原反应可以在无水溶剂中使用硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及亲核试剂,例如甲醇钠或叔丁醇钾,在极性非质子溶剂中。

科学研究应用

Pharmacological Properties

Meranzin hydrate exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research indicates that this compound may alleviate symptoms of depression. A study involving chronic mild stress (CMS) in rats demonstrated that this compound can improve depression-like behaviors and hypomotility by influencing neurocircuitry and ghrelin levels .

- Antibacterial Activity : this compound has shown promising antibacterial effects against various pathogens. Its efficacy in combination with other antibiotics has been evaluated, suggesting potential for enhancing the activity of conventional antibacterial agents against resistant strains .

- Anti-inflammatory and Neuroprotective Effects : The compound exhibits anti-inflammatory properties, which are crucial for conditions like neuroinflammation. It has been studied for its effects on intestinal motility and various enzyme activities, indicating a broader role in gastrointestinal health .

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

- Study on Depression : A significant study involving CMS rats demonstrated that this compound not only improved behavioral symptoms associated with depression but also altered pharmacokinetic parameters such as clearance rates and half-life values compared to control groups .

- Antibacterial Efficacy : Research focusing on natural coumarins, including this compound, highlighted its ability to restore the activity of conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The study showed that different coumarins had varying degrees of synergy with antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .

Data Tables

The following table summarizes key findings related to the pharmacokinetics of this compound from relevant studies:

| Parameter | Control Rats | CMS Rats |

|---|---|---|

| Maximum Plasma Concentration (C_max) | 57.54±12.67 ng/ml | 58.66±6.64 ng/ml |

| Time to Peak Concentration (T_max) | 54.00±8.22 min | 108.00±26.83 min |

| Area Under Curve (AUC) | 19,896.76±1,041.95 μg·min/l | 18,401.32±4332.65 μg·min/l |

| Half-life (T_1/2) | 87.34±31.15 min | 145.64±75.67 min |

作用机制

麦芽甾醇水合物的作用机制涉及多个分子靶标和途径:

相似化合物的比较

麦芽甾醇水合物由于其特定的生物活性及其分子靶标,在香豆素衍生物中独树一帜。 类似化合物包括:

麦芽甾醇: 一种具有类似化学结构但生物活性不同的密切相关化合物.

柚皮苷: 一种存在于柑橘类水果中的黄酮类糖苷,以其抗氧化和抗炎特性而闻名.

新橙皮苷: 另一种黄酮类糖苷,对心血管健康具有潜在的治疗作用.

橙皮素: 一种具有抗癌和抗炎特性的多甲氧基黄酮.

麦芽甾醇水合物在调节情绪和胃肠道功能方面发挥着双重作用,使其成为进一步研究和治疗开发的有希望的候选药物。

生物活性

Meranzin hydrate, a bioactive compound derived from traditional Chinese medicine, particularly from Aurantii Fructus Immaturus , has garnered attention for its diverse pharmacological properties. This article explores its biological activities, including antidepressant effects, prokinetic properties, and antibacterial activities, supported by research findings and data tables.

Overview of this compound

This compound is structurally related to coumarins and is primarily isolated from various citrus fruits. It has been studied for its potential therapeutic applications due to its influence on multiple biological pathways.

1. Antidepressant Effects

This compound has shown significant antidepressant-like effects in various animal models. Research indicates that it can reverse mood disorders induced by psychosocial stress and improve overall mental health.

- Mechanism of Action : The antidepressant activity is believed to involve the modulation of neurotransmitter levels, specifically norepinephrine (NA), serotonin, and dopamine. It acts on the brain-gut axis, enhancing ghrelin levels which are linked to mood regulation .

- Case Study : A study using a rat model of unpredictable chronic mild stress demonstrated that this compound significantly improved depression-like behaviors, as measured by behavioral tests and neuroimaging techniques .

2. Prokinetic Activity

This compound exhibits prokinetic effects, enhancing gastrointestinal motility which is beneficial for conditions like functional dyspepsia.

- Research Findings : In a pharmacokinetic study involving rats, this compound increased the amplitude of intestinal contractions significantly compared to control groups (P<0.01). It also accelerated gastric emptying and intestinal transit times .

- Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Concentration (mg/L) | 0.371 |

| Time to Peak Concentration (min) | 23.57 |

| Elimination Half-Life (min) | 139.53 |

| Volume of Distribution (L/kg) | 3782.89 |

3. Antibacterial and Anti-inflammatory Activities

This compound has demonstrated antibacterial properties against various pathogens and anti-inflammatory effects in different studies.

- Study Insights : It has been reported to exhibit activity against bacteria associated with respiratory infections and gastrointestinal disturbances. Furthermore, its anti-inflammatory properties are attributed to its ability to modulate inflammatory cytokines and pathways .

Mechanistic Insights

The biological activities of this compound are underpinned by several mechanisms:

- Neurotransmitter Modulation : By influencing the levels of key neurotransmitters in the brain, this compound addresses both mood disorders and gastrointestinal issues.

- Ghrelin Regulation : Its ability to increase ghrelin levels links it to appetite regulation and mood enhancement.

- Cytokine Modulation : Inflammation reduction through cytokine modulation contributes to its therapeutic potential in various inflammatory conditions.

常见问题

Basic Research Questions

Q. How can Meranzin hydrate be quantified in biological matrices, and what methodological standards ensure accuracy?

- Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are validated methods for quantifying this compound. For example, RP-HPLC using a C18 column with methanol-water gradient elution (324 nm detection) achieves linearity for this compound in the range of 0.0855–2.052 μg, with recovery rates >97% and precision (RSD <3%) . UPLC methods in rat plasma demonstrate similar reliability, with precision (RSD <15%) and accuracy (85–115%) across quality control levels . Key parameters include calibration curves, extraction recovery, and stability under varying storage conditions.

Q. What are the primary pharmacokinetic parameters of this compound in rodent models?

- Answer : In rats, this compound exhibits rapid absorption (Tmax: 0.96 ± 0.10 h) and short elimination half-life (t1/2z: 6.50 ± 1.20 h). Its low volume of distribution (Vz/F: 0.56 ± 0.08 L/kg) and clearance rate (CLz/F: 0.97 ± 0.23 L/h/kg) suggest limited tissue penetration and hepatic metabolism. AUC values (AUC(0-t): 11,091.22 ± 2,824.56 μg/L·h) indicate moderate systemic exposure . These parameters are critical for dose optimization in behavioral studies.

Q. Which enzymes are primarily involved in this compound metabolism?

- Answer : CYP2C19 is the dominant enzyme metabolizing this compound, with Michaelis-Menten kinetics showing a Km of 25.85 μM and Vmax of 134.3 nmol/nmol protein/min. Saturation occurs at ~35 μM substrate concentration, suggesting dose-dependent metabolism in hepatic systems . Researchers should account for CYP2C19 polymorphisms when extrapolating metabolic data across populations.

Advanced Research Questions

Q. How does this compound modulate the brain-gut axis to exert antidepressant effects?

- Answer : this compound activates the AMPA-ERK1/2-BDNF pathway in the hippocampus, similar to ketamine’s rapid antidepressant mechanism. In rat models of forced swimming tests (FST), it reduces immobility time by 40–50% and increases sucrose preference, indicating anti-anhedonic effects. Concurrently, it enhances intestinal motility via H1 histamine receptor activation, linking gut function to mood regulation . Experimental designs should integrate behavioral assays (e.g., FST, open-field tests) with molecular analyses (e.g., Western blot for p-ERK/BDNF).

Q. What experimental models best capture the dual prokinetic and antidepressant actions of this compound?

- Answer : Chronic unpredictable mild stress (CUMS) in Sprague-Dawley rats is a validated model. This compound (10–30 mg/kg, oral) reverses CUMS-induced gut hypomotility and depressive-like behaviors. Key endpoints include fecal pellet output, serum corticosterone levels, and hippocampal BDNF expression . Combining LC-MS plasma profiling with immunohistochemistry ensures mechanistic clarity.

Q. How do extraction and purification methods impact this compound yield and bioactivity?

- Answer : High-speed countercurrent chromatography (HSCCC) isolates this compound from Citrus aurantium with >98% purity. Solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) optimize partition coefficients, while HPLC-DAD validates purity . Impurities like neohesperidin may confound pharmacological results; thus, NMR and LC-MS spectral matching are essential for quality control .

Q. Are there contradictions in reported pharmacokinetic data, and how can they be resolved?

- Answer : Discrepancies in Cmax (e.g., 3,356 μg/L in rats vs. undetectable levels in some human studies) may arise from species-specific metabolism or detection limits. LC-MS offers higher sensitivity (detection limit: 0.1 ng/mL) compared to NMR, which is better suited for broad metabolome profiling . Cross-validation using multiple analytical platforms is recommended for translational studies.

Q. Methodological Considerations

Q. What metabolomics approaches are effective for studying this compound in Citrus species?

- Answer : LC-MS-based metabolomics identifies this compound and its glucosides as biomarkers in Citrus crude drugs. Multivariate analysis (PCA/PLS-DA) differentiates chemotypes, with loading plots highlighting key ions (m/z 279.1 for this compound) . NMR complements this by detecting primary metabolites, but LC-MS is superior for low-abundance secondary metabolites.

Q. How to validate the anti-atherosclerotic effects of this compound in preclinical models?

- Answer : In ApoE⁻/⁻ mice on high-fat diets, this compound (20 mg/kg/day) reduces atherosclerotic plaques by 30–50% via downregulating TNF-α and IL-6. Techniques include Oil Red O staining of aortic roots, lipid profiling, and ELISA for inflammatory cytokines . Pairing these with behavioral tests (e.g., tail suspension) confirms multi-target efficacy.

属性

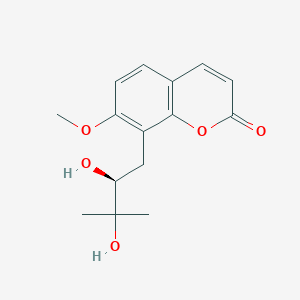

IUPAC Name |

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGUASRIGLRPAX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-49-0 | |

| Record name | 5875-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。